disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium

Description

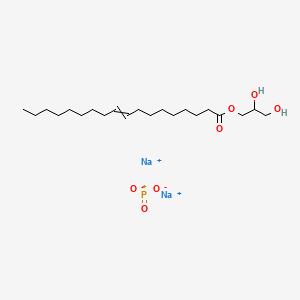

The compound disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium is a sodium salt combining a monoglyceride (2,3-dihydroxypropyl octadec-9-enoate) with a phosphate group. Structurally, it features:

- A glycerol backbone esterified with oleic acid (C18:1, Δ9) at the 1-position.

- A phosphate group (dioxido(oxo)phosphanium) linked to the glycerol moiety.

- Two sodium counterions neutralizing the phosphate group’s charge.

This hybrid structure integrates the amphiphilic properties of monoglycerides with the ionic characteristics of phosphate salts, making it distinct in solubility and reactivity compared to non-ionic monoglycerides or standalone phosphate esters. It has been identified in botanical and pharmacological studies, particularly in traditional medicine extracts (e.g., Coix lacryma-jobi seeds) .

Properties

CAS No. |

208539-93-9 |

|---|---|

Molecular Formula |

C21H40Na2O7P+ |

Molecular Weight |

481.5 g/mol |

IUPAC Name |

disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium |

InChI |

InChI=1S/C21H40O4.2Na.HO3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;;;1-4(2)3/h9-10,20,22-23H,2-8,11-19H2,1H3;;;(H,1,2,3)/q;2*+1;/p-1 |

InChI Key |

IWKSRYMZIVKGAQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O.[O-][P+](=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium typically involves the esterification of glycerol with octadec-9-enoic acid, followed by the introduction of a phosphonium group. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete esterification. The final step involves the addition of disodium phosphate to introduce the phosphonium group .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of more efficient catalysts and automated systems to control temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium undergoes various chemical reactions, including:

Oxidation: The unsaturated fatty acid moiety can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: The phosphonium group can be reduced to form phosphine derivatives.

Substitution: The hydroxyl groups on the glycerol backbone can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Epoxides and hydroxylated fatty acids.

Reduction: Phosphine derivatives.

Substitution: Alkylated glycerol derivatives.

Scientific Research Applications

Disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

Biology: Employed in the study of lipid metabolism and as a model compound for studying membrane phospholipids.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of emulsifiers and stabilizers for various industrial processes.

Mechanism of Action

The mechanism of action of disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its properties and affecting membrane fluidity and permeability. The phosphonium group can interact with various molecular targets, including enzymes and receptors, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness is highlighted through comparisons with analogs in molecular structure, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

*Note: The molecular formula and weight are inferred based on structural components from .

Structural Differentiation

- Fatty Acid Chain Variation: Unlike the target compound, analogs such as 2,3-dihydroxypropyl octadec-9,12-dienoate (C18:2) and 2,3-dihydroxypropyl palmitate (C16) feature different saturation levels and chain lengths, altering their hydrophobicity and melting points .

- Phosphate Group Presence: The addition of a phosphate group and sodium ions distinguishes the target compound from non-ionic monoglycerides. For example, 1-monoolein (C21H40O4) lacks ionic interactions, reducing its water solubility compared to the phosphorylated derivative .

- Stereochemistry: The (2R)- and (2S)-isomers of 2,3-dihydroxypropyl octadec-9-enoate (evident in X-ray diffraction studies) influence molecular packing and biological receptor binding, a feature critical in enzymatic interactions .

Physicochemical Properties

- Solubility: The sodium phosphate group enhances water solubility, whereas non-ionic monoglycerides (e.g., 1-monoolein) are predominantly lipid-soluble. Sodium tetraphosphate (Na6P4O13) exhibits even higher solubility due to its polymeric structure but lacks the lipid-compatible fatty acid chain .

- Thermal Stability: Phosphorylated derivatives generally exhibit higher thermal stability than non-ionic monoglycerides due to ionic cross-linking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.